molecular formula Ru B045886 Ruthenium CAS No. 7440-18-8

Ruthenium

Numéro de catalogue: B045886
Numéro CAS: 7440-18-8
Poids moléculaire: 101.1 g/mol
Clé InChI: KJTLSVCANCCWHF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le Ruthénium est un métal de transition appartenant au groupe du platine du tableau périodique. Il est représenté par le symbole Ru et possède un numéro atomique de 44. Le Ruthénium est un métal rare, blanc argenté, dur et cassant. Il a été découvert par Karl Ernst Claus en 1844 et nommé d'après la Ruthénie, le nom latin de la Russie . Le Ruthénium se trouve principalement dans les minerais contenant d'autres métaux du groupe du platine et est souvent utilisé comme agent d'alliage pour améliorer la dureté et la résistance à la corrosion d'autres métaux .

Mécanisme D'action

Target of Action

Ruthenium complexes have been found to target cancer cells by mimicking iron, which facilitates its binding to the transferrin receptors . These receptors are overly expressed in cancer cells, which aids the selectivity of the this compound complexes for entry into the cancer cells .

Mode of Action

This compound complexes interact with their targets by forming strong chemical bonds. For instance, in the case of “this compound on carbon”, the single vacancy sites on the surface of defective carbon form strong chemical bonds with this compound chloride, increasing the electron density of this compound ions in the this compound catalyst .

Biochemical Pathways

This compound complexes have been found to affect various signaling pathways. For instance, this compound biochanin-A complex has been reported to ameliorate lung carcinoma through the downregulation of the TGF-β/PPARγ/PI3K/TNF-α pathway in association with caspase-3-mediated apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound complexes involve the study of how these compounds are absorbed, distributed, metabolized, and excreted in the body . Understanding the pharmacokinetic properties of this compound complexes is crucial for developing effective drug delivery strategies and optimizing their therapeutic potential .

Result of Action

This compound complexes have shown significant anticancer activity. They can inhibit lactate production and trans-plasma-membrane electron transport (TPMET) activity in a way dependent on the cancer cell aggressiveness and the concentration of the complex . Moreover, they have been found to induce apoptosis, enhance caspase-3 expression, and cause cell cycle arrest .

Action Environment

The action of this compound complexes can be influenced by environmental factors. For instance, the development of this compound nanodrugs involves a combination of structural optimization and advanced delivery technologies to enhance therapeutic efficacy while minimizing systemic toxicity . The use of nanodrug delivery systems allows for targeted delivery to tumor cells, increased selectivity, enhanced lipophilicity, and the simultaneous delivery of multiple therapeutic components .

Safety and Hazards

All ruthenium compounds should be regarded as highly toxic and as carcinogenic . Compounds of this compound stain the skin very strongly . It seems that ingested this compound is retained strongly in bones . This compound oxide, RuO4, is highly toxic and volatile, and to be avoided .

Orientations Futures

Ruthenium-based materials for OER and HER are very promising because of their prominent catalytic activity, pH-universal application, the cheapest price among the precious metal family, and so on . The main aim here is to shed some light on the design and construction of emerging catalysts for energy storage and conversion technologies .

Analyse Biochimique

Biochemical Properties

Ruthenium on carbon plays a significant role in biochemical reactions. It has been used as a catalyst in various chemical transformations, including hydrogenation . This compound catalysts can selectively hydrogenate carbon-carbon triple bonds in alkynes to alkenes (partial hydrogenation) or to alkanes (complete hydrogenation) . These interactions are primarily due to the ability of this compound to form complexes with various biomolecules .

Cellular Effects

This compound complexes have shown remarkable antitumor activity among numerous metal compounds studied . They possess various advantages over platinum drugs, such as potent efficacy, low toxicity, less drug resistance . This compound complexes act on DNA, mitochondria, and endoplasmic reticulum of cells, as well as signaling pathways that induce tumor cell apoptosis, autophagy, and inhibition of angiogenesis .

Molecular Mechanism

This compound complexes exert their effects at the molecular level through various mechanisms. For instance, one study revealed that this compound complex induced DNA phase separation in living cells . Another study showed that a this compound complex with triazolopyrimidine derivatives demonstrated potential for use as anticancer agents by maintaining the toxic effect on MCF-7 and HeLa cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on carbon can change over time. For instance, a study on the kinetics and photochemistry of this compound bisbipyridine diacetonitrile complexes showed that upon green light irradiation, the non-toxic ligand is selectively cleaved off, thereby releasing a phototoxic this compound-based photoproduct capable notably of binding to nuclear DNA and triggering DNA damage and apoptosis within 24–48 hours .

Dosage Effects in Animal Models

The effects of this compound on carbon vary with different dosages in animal models. For instance, a study showed that a this compound complex encapsulated with pluronic® F-127 induced oncosis in A549 cells . Another study showed that a this compound complex exhibited excellent anti-cancer activity, with low toxicity, across a large panel of human pancreatic patient-derived xenografts .

Metabolic Pathways

This compound on carbon is involved in various metabolic pathways. For instance, a study showed that this compound complexes can trigger oxidative stress, induce mitochondrial membrane potential depolarization, and drastically reduce intracellular ATP levels .

Transport and Distribution

This compound on carbon is transported and distributed within cells and tissues in various ways. For instance, a study showed that a this compound complex was capable of inhibiting cellular oxidative phosphorylation (OXPHOS) function in vitro .

Subcellular Localization

The subcellular localization of this compound on carbon and its effects on activity or function have been studied. For instance, a study showed that a this compound complex was localized in the lysosomes of cells . Another study showed that a this compound complex was capable of inducing DNA phase separation in living cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Ruthénium peut être préparé par différentes voies de synthèse. Une méthode courante implique la réduction du nitrate de nitrosyle de Ruthénium avec du borohydrure de sodium dans un réacteur à flux. Cette méthode permet la synthèse de nanoparticules de Ruthénium avec des tailles réglables . Une autre approche implique l'utilisation de catalyseurs de Ruthénium supportés sur des matériaux nanométriques, qui sont préparés en utilisant des matériaux de support, des précurseurs et des nanoparticules de Ruthénium .

Méthodes de production industrielle : Dans les milieux industriels, le Ruthénium est souvent extrait des minerais de platine. Le processus d'extraction implique plusieurs étapes, notamment le broyage du minerai, la flottation et la fusion. Le concentré résultant est ensuite traité avec de l'eau régale pour dissoudre les métaux du groupe du platine. Le Ruthénium est séparé de la solution par une série de réactions chimiques, y compris la précipitation et l'extraction par solvant .

Analyse Des Réactions Chimiques

Types de réactions : Le Ruthénium subit divers types de réactions chimiques, y compris des réactions d'oxydation, de réduction et de substitution. Il est connu pour ses propriétés catalytiques, en particulier dans les réactions d'hydrogénation et d'hydrogénolyse . Le Ruthénium peut également participer à des réactions d'oxydation, telles que l'oxydation des alcools en acides carboxyliques en utilisant le tétroxyde de Ruthénium .

Réactifs et conditions courants :

    Oxydation : Le tétroxyde de Ruthénium (RuO4) est un puissant agent oxydant utilisé dans l'oxydation des alcools et des alcènes.

    Réduction : Les catalyseurs de Ruthénium sont couramment utilisés dans les réactions d'hydrogénation, où l'hydrogène gazeux est utilisé pour réduire les composés organiques.

    Substitution : Les complexes de Ruthénium peuvent subir des réactions de substitution de ligands, où un ligand est remplacé par un autre.

Principaux produits :

4. Applications de la recherche scientifique

Le Ruthénium a une large gamme d'applications de recherche scientifique dans divers domaines :

Chimie :

Biologie et médecine :

Industrie :

5. Mécanisme d'action

Le mécanisme d'action des composés de Ruthénium varie en fonction de leur application spécifique :

Activité anticancéreuse :

Activité catalytique :

Comparaison Avec Des Composés Similaires

Le Ruthénium présente des similitudes avec d'autres métaux du groupe du platine, tels que l'osmium, l'iridium et le platine. Il possède également des propriétés uniques qui le distinguent :

Composés similaires :

    Osmium : Comme le Ruthénium, l'osmium est un métal dur et cassant aux propriétés catalytiques.

    Iridium : L'iridium est connu pour sa haute résistance à la corrosion et est souvent utilisé dans les applications à haute température.

    Platine : Le platine est largement utilisé dans les convertisseurs catalytiques et la bijouterie.

Unicité du Ruthénium :

Propriétés

IUPAC Name

ruthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTLSVCANCCWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064687
Record name Ruthenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Other Solid, Lustrous metal; [Merck Index], Solid
Record name Ruthenium
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ruthenium
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/73
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Ruthenium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013668
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7440-18-8
Record name Ruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7440-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ruthenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ruthenium
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ruthenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ruthenium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.297
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RUTHENIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UI0TKC3U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ruthenium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013668
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

2334 °C
Record name Ruthenium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013668
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A ruthenium chiral complex was prepared as follows: (1S, 2S)-(+)—N-p-Tosyl-1,2-diphenylethylenediamine (1.10 g, 3.0 mmol, Aldrich) and [RuCl2(η6-para-cymene)]2 (0.92 g, 1.5 mmol, STREM) were dissolved in 35 ml of i-PrOH and stirred at 80° C. for 1 h. The reaction was concentrated under reduced pressure to ˜5 ml. The mixture was cooled to −20° C., and 10 mL of H2O was added with shaking. The solution was scratched with a spatula until it all solidifies. The solid was filtered and washed with H2O to provide the desired chiral complex. The complex was dried in vacuo. A 5/2 mixture of formic acid and Et3N was prepared as follows: A mixture of formic acid (190 ml, 232 g, 5.03 mmol) and Et3N (280 mL, 203 g, 2.01 mmol) were heated to 100° C. under reduced pressure (˜100 mm Hg) to remove volatile chemicals. The residue was used without further purification. 7-Cyanochroman-4-one (10.2 g, 58.9 mmol) and a 5/2 mixture of formic acid and Et3N (50 mL) were dissolved in CH3CN (120 ml). The ruthenium chiral complex (S, S—, 0.380 g, 0.589 mmol) was added. The reaction was stirred at RT for 14 h. After the addition of H2O (100 mL), the mixture was extracted with EtOAc (300 ml, 3×). The organic phases were combined and washed sequentially with a saturated NaHCO3 solution and brine. The organic solution was dried over MgSO4, filtered and concentrated in vacuo to provide a crude brown solid which was purified by flash column chromatography (silica, 50% EtOAc in hexane) to provide the title compound.
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
[RuCl2(η6-para-cymene)]2
Quantity
0.92 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
10.2 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Customer
Q & A

A: Ruthenium complexes, particularly those containing nonsteroidal anti-inflammatory drug (NSAID) derived ligands, have demonstrated interactions with serum proteins like transferrin and albumin []. These interactions differ from those observed with precursor complexes like [Ru2(O2CCH3)4Cl] []. Furthermore, this compound(III) complexes with ligands like 3-(benzothiazol-2-yliminomethyl)-naphthalen-2-ol exhibit DNA binding affinity and induce DNA cleavage []. This interaction with DNA and potential for DNA damage contributes to their cytotoxic activity against cancer cell lines like human cervical cancer and human laryngeal epithelial carcinoma cells [].

A: Characterization of this compound complexes often involves techniques like X-ray crystallography, infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), electron paramagnetic resonance (EPR), and cyclic voltammetry (CV) []. For instance, this compound(III) complexes with bulky triazolopyrimidine ligands like 5,7-ditertbutyl-1,2,4-triazolo[1,5-a]pyrimidine (dbtp) have been structurally characterized. Examples include trans-[RuCl(3)(H(2)O)(dbtp)(2)] and mer-[RuCl(3)(dbtp)(3)]·0.815OCMe(2), which exhibit distorted octahedral geometries []. These characterization techniques provide valuable insights into the structure, bonding, and electronic properties of this compound complexes.

A: this compound, often employed as a thin film in microelectronics, presents challenges due to its high resistivity []. To address this, researchers are exploring direct copper electroplating on this compound surfaces []. This approach requires careful optimization of plating conditions, including current density, bath composition, and pretreatment to control copper nucleation and achieve uniform, low-resistance copper films on this compound [].

A: * Fischer-Tropsch Synthesis: this compound catalysts excel in the Fischer-Tropsch synthesis, converting synthesis gas (CO and H2) into hydrocarbons []. The support material significantly impacts the catalyst's performance. For example, a this compound catalyst on sodium Y zeolite demonstrated higher chain growth, lower methane selectivity, and a higher olefin-to-paraffin ratio compared to a conventional alumina-supported catalyst []. * Hydrogenation Reactions: this compound complexes, including those with CNN- and PNN-pincer ligands, are highly effective catalysts for ester hydrogenation []. These complexes often undergo dehydroalkylation under reaction conditions, forming this compound(0) species with imine functionalities, which are the proposed active catalytic species []. * CO2 Hydrogenation: this compound N-heterocyclic carbene (NHC) complexes are promising catalysts for CO2 hydrogenation to amides []. Researchers are developing tailored hybrid materials by anchoring these complexes onto silica surfaces, aiming to combine the advantages of homogeneous and heterogeneous catalysts [].

A: Computational techniques like Density Functional Theory (DFT) are crucial for understanding the electronic structure and properties of this compound complexes []. For example, DFT calculations were used to study a this compound(II) imine complex anchored to a silica surface []. These calculations helped interpret experimental spectroscopic data and provided insights into the electronic transitions responsible for the observed UV-Vis spectra [].

A: In this compound(III) dithiocarbamate complexes, the nature of the dithiocarbamate ligand significantly influences cytotoxicity []. For instance, a complex with a piperidine substituent, tris(piperidinedithiocarbamato)this compound(III), exhibited higher cytotoxicity compared to complexes containing phenyl rings in their ligands []. This difference highlights the importance of ligand structure in modulating the biological activity of this compound complexes.

ANone: While not directly addressed in the provided papers, formulation strategies such as encapsulation in nanoparticles or conjugation to biocompatible polymers are commonly investigated to improve the stability, solubility, and bioavailability of metal-based drugs, including this compound complexes.

A: While SHE regulations are not explicitly discussed in the provided papers, responsible research practices necessitate considering the environmental impact of this compound compounds. This includes understanding their potential toxicity, degradation pathways, and developing strategies for their safe handling, disposal, and recycling [, ].

A: Recycling and waste management of this compound, a precious metal, are crucial due to its economic value and potential environmental impact []. Various methods, including hydrometallurgical and pyrometallurgical processes, are employed to recover this compound from spent catalysts and other sources [].

A: The discovery of this compound complexes with remarkable anticancer activity, such as KP1019 and NAMI-A, marked a significant milestone [, ]. These findings sparked intense research into this compound-based metallodrugs as potential alternatives to platinum-based chemotherapy agents [, ].

A: this compound research exemplifies the power of interdisciplinary collaboration, bringing together chemists, biologists, material scientists, and engineers []. For instance, the development of this compound-based anticancer drugs requires expertise in inorganic synthesis, medicinal chemistry, pharmacology, and oncology [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.